Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
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Overview
Description
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes multiple methoxy groups and a tetrahydrophenanthrene core, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves several steps. The synthetic route typically includes the following stages:
Formation of the Tetrahydrophenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydrophenanthrene core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Final Esterification: The final step involves esterification to form the methyl ester, using reagents like methanol and acid catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-5,9-dimethoxy-1-(methoxycarbonylmethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate: This compound has a similar structure but differs in the position and nature of the substituents.
1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylic acid: This compound lacks the methyl ester group, which affects its chemical properties and reactivity.
Biological Activity
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It has the molecular formula C22H26O7 and a molecular weight of approximately 414.45 g/mol. The structure features multiple methoxy groups, which are known to influence biological activity.
Antioxidant Properties
Preliminary studies indicate that compounds with similar methoxy substitutions exhibit significant antioxidant activity. For instance, derivatives of tetrahydrophenanthrene have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Recent research highlights the potential anticancer properties of methyl 1-hydroxy-5,9-dimethoxy derivatives. A study demonstrated that compounds with similar structures exhibited moderate antiproliferative activity against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colorectal cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (μmol/mL) |
---|---|---|
Methyl 1-hydroxy-5,9-dimethoxy... | A-549 | 0.02 |
Methyl 1-hydroxy-5,9-dimethoxy... | MCF7 | 0.06 |
Methyl 1-hydroxy-5,9-dimethoxy... | HCT-116 | 0.08 |
The biological mechanisms underlying the anticancer effects of this compound may involve the modulation of apoptotic pathways and inhibition of cell proliferation through the regulation of key signaling molecules such as p53 and Bcl-2 family proteins . Additionally, the methoxy groups may enhance lipophilicity, facilitating cellular uptake and bioavailability.
Study on Antioxidant Effects
A notable study examined the DPPH radical-scavenging activity of various methoxy-substituted phenanthrene derivatives. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .
Clinical Relevance
While specific clinical trials on methyl 1-hydroxy-5,9-dimethoxy have not been published, related compounds have been investigated for their therapeutic potential in oncology. The findings suggest a promising avenue for further research into this compound's efficacy in clinical settings .
Properties
CAS No. |
6636-52-8 |
---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H26O7/c1-21(20(24)29-5)10-9-13-15(22(21,25)12-18(23)28-4)11-17(27-3)14-7-6-8-16(26-2)19(13)14/h6-8,11,25H,9-10,12H2,1-5H3 |
InChI Key |
RHTNTKGLNVNELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2C1(CC(=O)OC)O)OC)C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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